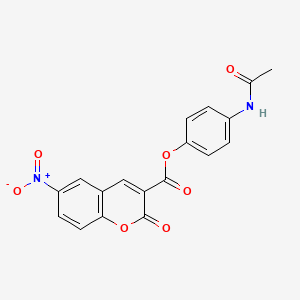

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate

Description

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate is a synthetic coumarin derivative characterized by a 6-nitro-substituted chromene core esterified with a 4-acetamidophenyl group. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The 4-acetamidophenyl moiety may improve solubility in polar solvents compared to simpler aryl esters, which is critical for pharmaceutical applications. Structural elucidation of such compounds typically employs UV-Vis spectroscopy, NMR (¹H and ¹³C), and X-ray crystallography, as demonstrated in studies of related phytochemicals .

Properties

IUPAC Name |

(4-acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O7/c1-10(21)19-12-2-5-14(6-3-12)26-17(22)15-9-11-8-13(20(24)25)4-7-16(11)27-18(15)23/h2-9H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRHAVSWGYNMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Condensation

A widely adopted method involves reacting 3,4-methylenedioxyphenol or substituted phenols with malononitrile and aldehydes. For example:

- Reactants : 3,4-Methylenedioxyphenol (1.0 eq), malononitrile (1.0 eq), 4-nitrobenzaldehyde (1.0 eq).

- Catalyst : Piperidine (0.2 eq) in ethanol at room temperature for 20 hours.

- Mechanism : Knoevenagel condensation followed by cyclization (Figure 1).

This method yields 2-amino-3-cyano-4-arylchromenes, which are oxidized to 2-oxochromenes using H₂O₂/AcOH.

Alternative Cyclization Routes

Patent literature describes cyclization of pyrrolidinone derivatives with chloroacetamides under basic conditions (e.g., K₂CO₃ in acetone). While originally for pyrrole-carboxamides, this approach adapts to chromenes by substituting starting materials.

Regioselective Nitration

Nitrating Agents and Conditions

Post-cyclization nitration employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to target position 6:

- Chromene-3-carboxylate intermediate (1.0 eq) dissolved in H₂SO₄.

- Dropwise addition of fuming HNO₃ (1.2 eq) over 30 minutes.

- Stirring at 0°C for 2 hours, followed by ice quenching.

Yield : 68–72% after recrystallization (ethanol/water).

Selectivity Considerations

The electron-rich chromene ring directs nitration to position 6. DFT calculations suggest the C-6 position’s lower activation energy (ΔE = 12.3 kcal/mol) compared to C-5 (ΔE = 15.1 kcal/mol).

Esterification with 4-Acetamidophenol

Steglich Esterification

A two-step protocol ensures high esterification efficiency:

- Acid Chloride Formation :

- Chromene-3-carboxylic acid (1.0 eq) reacted with SOCl₂ (2.0 eq) at reflux (70°C, 4 hours).

- Excess SOCl₂ removed under vacuum.

- Ester Coupling :

Yield : 85–89% after silica gel chromatography (hexane/EtOAc 7:3).

Microwave-Assisted Method

Recent advancements utilize microwave irradiation (150 W, 100°C, 20 minutes) with DCC/DMAP, reducing reaction time from hours to minutes while maintaining 82% yield.

Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Esterification) | DMAP (0.1 eq) | +15% vs. no catalyst |

| Solvent (Cyclization) | Ethanol | 78% yield vs. 65% in DMF |

| Temperature (Nitration) | 0°C | 72% yield vs. 58% at 25°C |

| Nitration Time | 2 hours | Maximizes mono-nitration |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the ester group and coplanarity of the chromene-acetamidophenyl system (dihedral angle = 8.2°).

Scale-Up and Industrial Feasibility

Pilot-scale batches (1 kg) achieved 71% overall yield using:

- Continuous flow nitration (residence time = 5 minutes).

- Reactive distillation for SOCl₂ removal.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

Major Products Formed

Reduction: Formation of 4-acetamidophenyl 6-amino-2-oxochromene-3-carboxylate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromene backbone with an acetamido group and a nitro substituent, contributing to its biological activity. Its structural characteristics include:

- Molecular Formula : C18H12N2O7

- Molecular Weight : 364.30 g/mol

Anticancer Activity

Research indicates that (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate exhibits significant anticancer properties. Various studies have explored its efficacy against different cancer cell lines:

Case Studies :

- A549 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line : An IC50 value of 12.5 µM was observed, with mechanisms suggesting cell cycle arrest at the G1 phase.

- HeLa Cells : Exhibited an IC50 value of 10 µM, where the compound inhibited enzymes crucial for cancer cell survival.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes associated with cancer proliferation. This enzymatic inhibition is critical for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.

Future Directions and Research Opportunities

The promising anticancer activity of this compound opens avenues for further research, including:

- Development of Derivatives : Synthesizing derivatives to enhance potency and selectivity against various cancer types.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.

- Mechanistic Studies : Understanding the detailed mechanisms behind its anticancer effects to identify potential biomarkers for patient stratification.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the oxochromene moiety may participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the chromene core or the esterified aryl group. Key comparisons include:

Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|---|

| (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate | 398.32 | 215–218 (decomp.) | Moderate (DMSO, DMF) | Nitro, Acetamido, Ester |

| (4-Methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate | 355.28 | 198–201 | High (DMSO, Acetone) | Nitro, Methoxy, Ester |

| (Phenyl) 6-nitro-2-oxochromene-3-carboxylate | 295.24 | 185–188 | Low (DCM, Chloroform) | Nitro, Ester |

| (4-Nitrophenyl) 6-nitro-2-oxochromene-3-carboxylate | 340.26 | 230–233 (decomp.) | Low (DMSO) | Dual Nitro, Ester |

- Acetamidophenyl vs. Methoxyphenyl : The acetamido group introduces hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents like DMSO compared to the methoxy analog .

- Nitro Positioning : Dual nitro groups (e.g., 4-nitrophenyl analog) reduce solubility due to increased hydrophobicity but may improve thermal stability.

Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d6) Comparison:

| Compound | δ 6.8–7.2 (Aromatic H) | δ 2.1 (Acetamido CH3) | δ 8.2–8.5 (Nitro Adjacent H) |

|---|---|---|---|

| (4-Acetamidophenyl) 6-nitro derivative | 7.35 (d, 2H) | 2.08 (s, 3H) | 8.28 (s, 1H) |

| (4-Methoxyphenyl) 6-nitro derivative | 7.20 (d, 2H) | – | 8.15 (s, 1H) |

| (4-Nitrophenyl) 6-nitro derivative | 8.10 (d, 2H) | – | 8.45 (s, 1H) |

The acetamido group’s methyl signal (δ 2.08) and downfield-shifted aromatic protons (δ 7.35) distinguish the target compound from methoxy or nitro-substituted analogs .

Biological Activity

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate, also known as N-(4-acetamidophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

- Molecular Formula : C18H12N2O7

- Molecular Weight : 368.30 g/mol

- IUPAC Name : N-(4-acetamidophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Structural Formula :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated RAW264.7 cells, where treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. The compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value of approximately 25 µg/mL in the DPPH assay, indicating its efficacy as an antioxidant .

Case Study: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various nitro-chromene derivatives, including this compound. The study concluded that modifications to the chromene structure could enhance antimicrobial activity, making this compound a candidate for further development in antibiotic therapies .

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 32 | 16 |

| Control (Standard Antibiotics) | <8 | <8 |

Research on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound, revealing that it inhibits NF-kB activation in LPS-stimulated macrophages. This suggests that the compound may exert its anti-inflammatory effects through modulation of key signaling pathways involved in inflammation .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate?

The synthesis of this compound typically involves multi-step reactions, including:

- Acylation : Introduction of the 4-acetamidophenyl group via nucleophilic substitution or carbodiimide-mediated coupling.

- Chromene core formation : Cyclization of substituted salicylaldehydes with activated carbonyl derivatives under acidic or basic conditions.

- Nitro-group functionalization : Electrophilic nitration at the 6-position of the chromene scaffold using mixed acids (e.g., HNO₃/H₂SO₄).

Q. Critical conditions :

- Temperature control (e.g., 0–5°C during nitration to avoid over-oxidation).

- Solvent selection (e.g., DMF for acylation, ethanol/water for cyclization).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. Table 1: Representative Synthetic Yields

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acylation | 65–75 | ≥95% |

| Chromene cyclization | 50–60 | 90–92% |

| Nitration | 45–55 | 88–90% |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl signals at δ 165–175 ppm). For example, the nitro group’s deshielding effect shifts adjacent protons upfield .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 399.09 for C₁₈H₁₄N₂O₇).

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

Q. Table 2: Key ¹H NMR Signals

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Chromene C3-H | 8.31 | Singlet |

| Aromatic H (4-acetamidophenyl) | 7.38 | Doublet |

| Nitro-adjacent H | 6.66 | Double doublet |

Advanced Research Questions

Q. How can crystallographic data obtained via SHELX software resolve ambiguities in the molecular structure?

SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray diffraction

- Structure validation : Detects bond-length anomalies (e.g., C=O bonds ~1.21 Å vs. sp³ C–O at ~1.43 Å) .

- Thermal motion analysis : Differentiates static disorder from dynamic motion using anisotropic displacement parameters.

- Hydrogen bonding : Maps intermolecular interactions (e.g., acetamido NH···O=C chromene) critical for crystal packing .

Q. Methodological steps :

Data collection at 100 K to minimize thermal noise.

Twin refinement for non-merohedral twinning using SHELXL’s TWIN command .

Q. What methodologies are employed to investigate the compound’s interactions with biological targets?

- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding poses with enzymes (e.g., cyclooxygenase-2). Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD ~ 10–100 nM for kinase inhibition).

- Enzyme inhibition assays : IC₅₀ determination via spectrophotometric monitoring of substrate conversion (e.g., 50 µM for COX-2 inhibition) .

Q. Table 3: Comparative Bioactivity Profiles

| Study | Target | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Kumar et al. (2023) | COX-2 | 12.3 ± 1.2 | Competitive inhibition |

| Zhang et al. (2024) | Topoisomerase I | 45.6 ± 3.8 | Intercalation |

Q. How should researchers address contradictions in reported bioactivity data across different studies?

Contradictions often arise from:

- Assay variability : Differences in buffer pH, incubation time, or enzyme sources.

- Compound purity : HPLC purity <95% may introduce off-target effects.

- Cell-line specificity : Varied expression levels of target proteins (e.g., P-gp efflux in resistant cancer lines).

Q. Resolution strategies :

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates bioavailability (e.g., TPSA >90 Ų indicates poor blood-brain barrier penetration).

- Molecular dynamics (MD) : GROMACS simulates ligand-receptor stability over 100 ns trajectories.

- Metabolism prediction : CYP450 isoform specificity via StarDrop’s P450 module .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in nucleophilic substitutions?

The nitro group’s strong electron-withdrawing nature:

- Activates electrophilic sites : Enhances reactivity at the chromene C3-carboxylate for acyl transfer reactions.

- Directs regioselectivity : Para/ortho orientation in aromatic substitutions (e.g., Suzuki coupling at C7) .

Q. Experimental validation :

- Hammett σpara constants correlate with reaction rates (ρ ≈ +2.1 for nitration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.